![molecular formula C10H9BN2O2 B6327729 [3,3'-Bipyridin]-5-ylboronic acid CAS No. 1034541-67-7](/img/structure/B6327729.png)

[3,3'-Bipyridin]-5-ylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

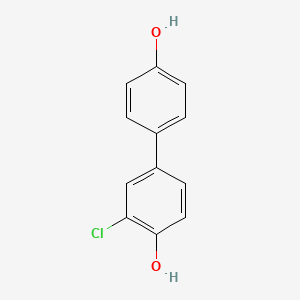

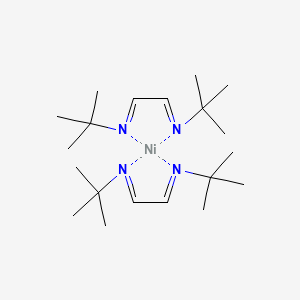

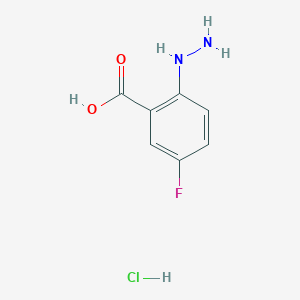

Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms (in the form of an alkyl or aryl group). They are known for their ability to form stable covalent bonds with sugars, amino acids, and other biological compounds, making them useful in a variety of chemical and biological applications .

Bipyridines, on the other hand, are organic compounds consisting of two pyridine rings joined by a single bond. They are often used as ligands in coordination chemistry due to their ability to donate electrons through the nitrogen atoms .

Synthesis Analysis

The synthesis of boronic acids typically involves the reaction of a Grignard or organolithium reagent with a borate ester . Bipyridines can be synthesized through various methods, including Ullmann-type homocoupling reactions and cross-coupling reactions .Molecular Structure Analysis

The molecular structure of boronic acids involves a trigonal planar arrangement around the boron atom . Bipyridines have a planar structure due to the conjugated pi system in the pyridine rings .Chemical Reactions Analysis

Boronic acids are known for their ability to undergo condensation reactions with compounds containing hydroxyl groups . Bipyridines, being good ligands, can coordinate with various metal ions to form complexes .Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids and bipyridines would depend on their specific structures. Generally, these compounds are solid at room temperature and have relatively high melting points .Wissenschaftliche Forschungsanwendungen

Synthesis of Dendritic Antenna-like Polypyridine Ligands

A study by Zalas et al. (2012) focuses on the synthesis of multidentate polypyridine ligands, including 3,3'-Bipyridin-5-ylboronic acid derivatives. These ligands have potential applications in the production of ruthenium dyes for dye-sensitized solar cells. The synthesis process is efficient, yielding high-quality compounds that can be used in creating dendritic analogues of effective N3 dye and “black dye” (Zalas, Gierczyk, Cegłowski, & Schroeder, 2012).

Synthesis of Metal-Organic Framework for Drug Release

Dongmin Wang et al. (2020) explored the synthesis of a low toxicity metal-organic framework (MOF) using 4,4'-bipyridine, a close analogue of 3,3'-Bipyridin-5-ylboronic acid. This MOF serves as a carrier for drug delivery, displaying pH-sensitive behavior and controlled release of drugs in acidic environments. This study indicates the potential of such compounds in the field of drug delivery applications (Wang et al., 2020).

Applications in Hydrogen Sulfide Capture

In a study by Nickerl et al. (2014), 2,2′-Bipyridine-5,5′-dicarboxylic acid, a compound related to 3,3'-Bipyridin-5-ylboronic acid, was used to synthesize a zirconium-based MOF for hydrogen sulfide capture. The material, especially when loaded with copper, showed high capacities for toxic hydrogen sulfide capture, indicating its potential in environmental applications (Nickerl, Leistner, Helten, Bon, Senkovska, & Kaskel, 2014).

Charge Transfer Complexes

Singh et al. (2014) investigated the formation of a charge transfer complex between 2,2′-bipyridine and 3,5-dinitrosalicylic acid. This research sheds light on the broad applications of bipyridine compounds, including 3,3'-Bipyridin-5-ylboronic acid, in forming charge transfer complexes that have potential applications in electronics and sensor technology (Singh, Khan, Ahmad, & Javed, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(5-pyridin-3-ylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BN2O2/c14-11(15)10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7,14-15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXGBPPKUYVHJFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2=CN=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726162 |

Source

|

| Record name | [3,3'-Bipyridin]-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034541-67-7 |

Source

|

| Record name | [3,3'-Bipyridin]-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[4-(chloromethyl)thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B6327670.png)

![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)